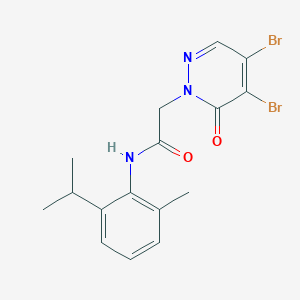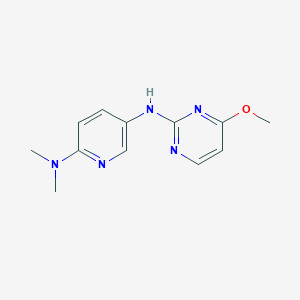
5-N-(4-methoxypyrimidin-2-yl)-2-N,2-N-dimethylpyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-N-(4-methoxypyrimidin-2-yl)-2-N,2-N-dimethylpyridine-2,5-diamine is a chemical compound that belongs to the class of kinase inhibitors. It is also known by its chemical name, TAK-659. This compound is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
TAK-659 works by inhibiting the activity of certain enzymes known as kinases. Specifically, it targets a kinase known as BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that lead to the growth and survival of cancer cells and the activation of immune cells. By inhibiting BTK, TAK-659 can help to slow or stop the growth of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, reduction of tumor growth, and suppression of immune cell activation. Additionally, it has been shown to have favorable pharmacokinetic properties, meaning that it is well-absorbed and has a long half-life in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is that it has shown activity against a wide range of cancer types and autoimmune diseases. Additionally, it has been shown to have favorable pharmacokinetic properties, making it a promising candidate for further development. However, one limitation is that it is still in the early stages of development, and further studies will be needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are a number of potential future directions for research involving TAK-659. One area of interest is in combination therapy, where it could be used in conjunction with other drugs to enhance its effectiveness. Additionally, further studies will be needed to determine its safety and efficacy in humans, and to identify any potential side effects or limitations. Finally, it may be possible to develop new analogs or derivatives of TAK-659 that could have improved activity or pharmacokinetic properties.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-methoxypyrimidine-2-amine with 2,5-dibromo-N,N-dimethylpyridine-2,5-diamine. This is followed by a series of reactions involving various reagents and solvents to produce the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. Additionally, it has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
5-N-(4-methoxypyrimidin-2-yl)-2-N,2-N-dimethylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-17(2)10-5-4-9(8-14-10)15-12-13-7-6-11(16-12)18-3/h4-8H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDDMJLRNBIFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC2=NC=CC(=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-(4-methoxypyrimidin-2-yl)-2-N,2-N-dimethylpyridine-2,5-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

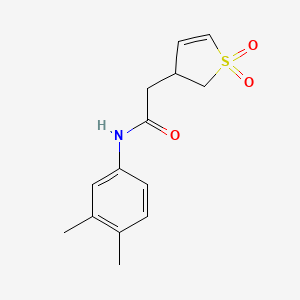
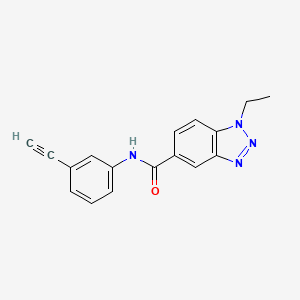
![N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
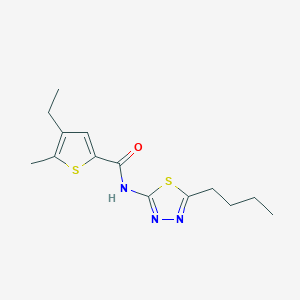
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)
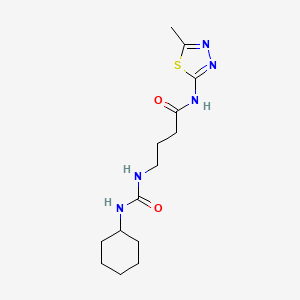

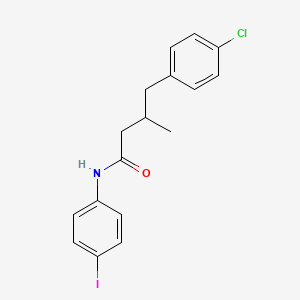
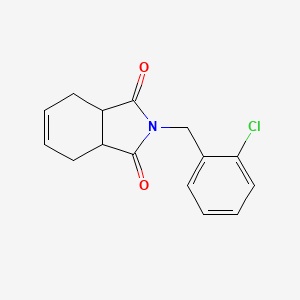
![[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7537812.png)
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)
